molecular formula C6H4BrClFNO2S B6196722 3-bromo-5-chloro-2-fluorobenzene-1-sulfonamide CAS No. 2091715-31-8

3-bromo-5-chloro-2-fluorobenzene-1-sulfonamide

Cat. No.: B6196722
CAS No.: 2091715-31-8
M. Wt: 288.5
InChI Key:
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Description

3-bromo-5-chloro-2-fluorobenzene-1-sulfonamide: is an organic compound that belongs to the class of aromatic sulfonamides. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a sulfonamide group. It is used as an intermediate in organic synthesis and has applications in various fields including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-5-chloro-2-fluorobenzene-1-sulfonamide can be achieved through several steps:

    Halogenation: The starting material, 3-bromo-5-chloro-2-fluorobenzene, is subjected to sulfonation using chlorosulfonic acid or sulfur trioxide in the presence of a catalyst to introduce the sulfonamide group.

    Amination: The sulfonyl chloride intermediate is then reacted with ammonia or an amine to form the sulfonamide.

Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation and sulfonation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction: The sulfonamide group can participate in redox reactions under specific conditions.

    Coupling Reactions: It can be used in Suzuki and Heck coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products:

    Substitution Products: Derivatives with different nucleophiles replacing the halogen atoms.

    Oxidation Products: Sulfonic acids or sulfonates.

    Coupling Products: Biaryl compounds or other complex aromatic structures.

Scientific Research Applications

Chemistry:

    Synthetic Intermediate: Used in the synthesis of pharmaceuticals, agrochemicals, and dyes.

    Catalysis: Acts as a ligand in metal-catalyzed reactions.

Biology and Medicine:

    Drug Development: Potential use in the development of antimicrobial and anticancer agents due to its structural features.

    Biochemical Studies: Used in the study of enzyme inhibition and protein interactions.

Industry:

    Material Science: Utilized in the production of advanced materials with specific properties.

    Polymer Chemistry: Incorporated into polymers to enhance their thermal and chemical stability.

Mechanism of Action

The mechanism of action of 3-bromo-5-chloro-2-fluorobenzene-1-sulfonamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing it to inhibit enzyme activity by binding to the active site. The halogen atoms can enhance the compound’s binding affinity and specificity through halogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

    3-bromo-5-chloro-2-fluorobenzene: Lacks the sulfonamide group, making it less versatile in biological applications.

    5-bromo-2-chlorobenzotrifluoride: Contains a trifluoromethyl group instead of a sulfonamide, leading to different chemical properties and reactivity.

Uniqueness:

    Functional Groups: The presence of both halogen atoms and a sulfonamide group makes 3-bromo-5-chloro-2-fluorobenzene-1-sulfonamide unique in its reactivity and applications.

    Versatility: Its ability to participate in various chemical reactions and its potential in drug development highlight its importance in scientific research.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

2091715-31-8

Molecular Formula

C6H4BrClFNO2S

Molecular Weight

288.5

Purity

95

Origin of Product

United States

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